molecular formula C8H14O2 B1523892 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol CAS No. 1333823-86-1

7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol

Cat. No.: B1523892
CAS No.: 1333823-86-1
M. Wt: 142.2 g/mol
InChI Key: HASPJWYKJWCIDG-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol is a chemical compound . It can be used as a reference substance for drug impurities and reagents .

Scientific Research Applications

Catalytic Oxidation and Chemical Industry Applications

The controlled oxidation of cyclohexene, which can produce a variety of products including oxabicycloheptanes, is of great interest in the chemical industry for producing intermediates used in synthesizing various compounds. Such processes are valuable for both academic and industrial applications, emphasizing the significance of selective catalytic oxidation in chemical synthesis (Cao et al., 2018).

Potential Anticancer Activities

Norcantharidin, an analogue of cantharidin with a structure involving oxabicycloheptane, shows strong anticancer activity and has been the subject of structural modifications to improve its efficacy and reduce side effects. This highlights the potential of oxabicyclo[3.2.0]heptan-6-ol analogues in the development of anticancer therapies (Deng & Tang, 2011).

Analytical and Pharmaceutical Studies

Research on nitrogen heterocycles, including oxabicyclo compounds, is pivotal in pharmaceutical sciences due to their presence in numerous drugs. Analyzing the structural diversity, substitution patterns, and frequency of these heterocycles can support the discovery of new therapeutic agents and understand their pharmacological properties (Vitaku et al., 2014).

Environmental and Biological Implications

Studies on microfluidic devices fabricated in poly(dimethylsiloxane) for biological applications, including the analysis of antioxidants, point towards the significance of understanding the chemical properties and reactivities of compounds like 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol in environmental science and biological systems (Sia & Whitesides, 2003; Munteanu & Apetrei, 2021).

Safety and Hazards

During experiments with 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol, it’s necessary to wear protective eyewear, clothing, and gloves to avoid skin contact . In case of toxic or irritating substances, the experiment should be conducted in a glove box .

Properties

IUPAC Name

7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2)6(9)5-3-4-10-7(5)8/h5-7,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASPJWYKJWCIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2C1OCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol
Reactant of Route 2
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol
Reactant of Route 3
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol
Reactant of Route 4
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol
Reactant of Route 5
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol
Reactant of Route 6
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol

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